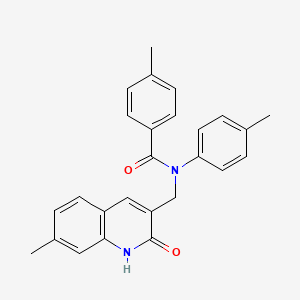![molecular formula C17H18N4O3 B7711459 4-Oxo-4-[(1-propylpyrazolo[3,4-b]quinolin-3-yl)amino]butanoic acid](/img/structure/B7711459.png)
4-Oxo-4-[(1-propylpyrazolo[3,4-b]quinolin-3-yl)amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxo-4-[(1-propylpyrazolo[3,4-b]quinolin-3-yl)amino]butanoic acid is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinoline moiety fused with a pyrazole ring, which is further substituted with a propyl group and an amino butanoic acid chain.
作用機序
Target of Action
It’s known that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Biochemical Pathways
It’s known that pyrazolo[3,4-b]pyridines can influence a variety of biological processes due to their ability to bind to multiple receptors . The downstream effects of these interactions would depend on the specific targets and the nature of the interactions.
Result of Action
Given the compound’s structural similarity to pyrazolo[3,4-b]pyridines, it may have similar effects, including potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[(1-propylpyrazolo[3,4-b]quinolin-3-yl)amino]butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation with propyl bromide in the presence of a base such as sodium carbonate . The resulting intermediate is then reacted with butanoic acid derivatives under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Oxo-4-[(1-propylpyrazolo[3,4-b]quinolin-3-yl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols or amines.
科学的研究の応用
4-Oxo-4-[(1-propylpyrazolo[3,4-b]quinolin-3-yl)amino]butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in their functional groups and substitution patterns.
Pyrazolo[3,4-b]pyridines: These compounds have a similar pyrazole-quinoline fusion but with different substituents and biological activities.
Uniqueness
4-Oxo-4-[(1-propylpyrazolo[3,4-b]quinolin-3-yl)amino]butanoic acid is unique due to its specific substitution pattern and the presence of the butanoic acid chain, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
特性
IUPAC Name |
4-oxo-4-[(1-propylpyrazolo[3,4-b]quinolin-3-yl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-2-9-21-17-12(10-11-5-3-4-6-13(11)18-17)16(20-21)19-14(22)7-8-15(23)24/h3-6,10H,2,7-9H2,1H3,(H,23,24)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPFTSZTDVQATP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-ethoxy-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide](/img/structure/B7711383.png)
![N-(4-Acetamidophenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide](/img/structure/B7711389.png)
![4-{5-[3-Nitro-4-(piperidin-1-YL)phenyl]-1,2,4-oxadiazol-3-YL}pyridine](/img/structure/B7711391.png)
![3-PHENYL-5-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,2,4-OXADIAZOLE](/img/structure/B7711397.png)
![(4E)-2-(4-Chlorophenyl)-4-{[8-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7711400.png)

![2-[benzenesulfonyl(methyl)amino]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B7711409.png)

![N-[(Z)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-2-phenylacetamide](/img/structure/B7711423.png)



![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpropanamide](/img/structure/B7711470.png)
![N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]thiophene-2-carboxamide](/img/structure/B7711472.png)
